Methanesulfonic acid
Overview
Description
Methanesulfonic acid is an organosulfur compound with the molecular formula CH₄O₃S. It is a colorless, hygroscopic liquid that is highly soluble in water, alcohol, and ether, but insoluble in alkanes, benzene, and toluene . This compound is the simplest of the alkylsulfonic acids and is known for its strong acidity and high chemical stability .
Synthetic Routes and Reaction Conditions:
Oxidation of Dimethyl Sulfide: One common method involves the oxidation of dimethyl sulfide using oxygen from the air.
Chlorine Oxidation: Another method involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification.
Oxidation of Dimethyldisulfide: A more recent method involves the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen.
Industrial Production Methods:
Mechanism of Action
Target of Action
Methanesulfonic acid (MSA) is a strong acid that has garnered increasing interest as a reagent for green chemistry . It is extensively utilized as a Brønsted acid catalyst for esterification or alkylation reactions . The primary targets of MSA are therefore the reactants in these chemical reactions.
Mode of Action
As a Brønsted acid, MSA donates a proton (H+) to the reactants in esterification or alkylation reactions . This proton donation can activate the reactants, enabling them to undergo the necessary chemical transformations. MSA’s strong acidity and high chemical stability against redox reactions and hydrolysis make it an effective catalyst in these reactions .
Biochemical Pathways
In biological systems, MSA can be biodegraded through a specific pathway where it is oxidized to formaldehyde and hydrogen sulfite . This pathway is initiated by the enzyme methanesulfonate monooxygenase . The formaldehyde produced can then enter the C1 metabolic cycle .
Pharmacokinetics
MSA is a small, polar molecule that is highly soluble in water . This suggests that it could be readily absorbed and distributed in biological systems. Its biodegradability
Result of Action
The primary result of MSA’s action is the facilitation of chemical reactions such as esterification or alkylation . In biological systems, its degradation results in the production of formaldehyde and hydrogen sulfite , which can be further metabolized or excreted.
Action Environment
The action of MSA can be influenced by various environmental factors. For instance, its solubility and reactivity can be affected by the pH and temperature of the environment . Furthermore, MSA’s action as a catalyst in chemical reactions can be influenced by the concentrations of the reactants and the presence of other substances that may interact with MSA .
Biochemical Analysis
Biochemical Properties
Methanesulfonic acid plays a role in biochemical reactions due to its strong acidity . It exhibits high chemical stability against redox reactions and hydrolysis, as well as high thermal stability . It is extensively utilized as a Brønsted acid catalyst for esterification or alkylation reactions .
Cellular Effects
It is known that this compound can interact with various types of cells and cellular processes . It is also known to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can form stable molecular clusters with other molecules via hydrogen bonds, halogen bonds, and electrostatic attraction after proton transfer .
Temporal Effects in Laboratory Settings
This compound is known for its high thermal stability . It is colorless, odorless, and possesses a very low vapor pressure . This makes it a stable compound in laboratory settings over time.
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it is used as an anesthetic in some jurisdictions such as the United States, Canada, and the United Kingdom .
Metabolic Pathways
This compound is a key intermediate in the biogeochemical cycling of sulfur . It is formed in the atmosphere from the chemical oxidation of atmospheric dimethyl sulfide and deposited on the Earth in rain and snow, and by dry deposition .
Transport and Distribution
Due to its high solubility, it is likely to be easily transported and distributed within cells .
Subcellular Localization
The subcellular localization of this compound is not well known. Given its solubility and stability, it is likely to be found in various compartments within the cell .
Chemical Reactions Analysis
Methanesulfonic acid undergoes various types of chemical reactions, including:
Esterification: this compound acts as a catalyst in esterification reactions, where it facilitates the formation of esters from alcohols and carboxylic acids.
Alkylation: It is used as a catalyst in alkylation reactions, where it helps in the addition of alkyl groups to organic molecules.
Condensation Reactions: this compound is also involved in condensation reactions, where it aids in the formation of larger molecules from smaller ones by the elimination of water.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and carboxylic acids under acidic conditions.
Alkylation: Involves the use of alkyl halides or alkenes in the presence of this compound.
Condensation: Often requires heating and the presence of this compound as a catalyst.
Major Products:
Esters: Formed from esterification reactions.
Alkylated Compounds: Resulting from alkylation reactions.
Condensed Products: Formed from condensation reactions.
Scientific Research Applications
Methanesulfonic acid has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
- Sulfuric Acid (H₂SO₄)
- Hydrochloric Acid (HCl)
- Nitric Acid (HNO₃)
Methanesulfonic acid stands out due to its combination of strong acidity, high chemical stability, and lower corrosivity, making it a preferred choice in various applications where other strong acids may be too reactive or hazardous .
Properties
IUPAC Name |
methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFQIVMOAPDHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22515-76-0 (ammonium salt), 2386-52-9 (silver(1+) salt), 2386-56-3 (potassium salt), 2386-57-4 (hydrochloride salt), 54253-62-2 (copper(2+) salt), 56525-23-6 (iron(2+) salt) | |
Record name | Methanesulfonic acid | |
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DSSTOX Substance ID |
DTXSID4026422 | |
Record name | Methanesulfonic acid | |
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Molecular Weight |
96.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid at room temperature; [HSDB] White crystals below 20 deg C; [CHEMINFO] Light yellow liquid; mp = 17-19 deg C; [Aldrich MSDS] | |
Record name | Methanesulfonic acid | |
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Record name | Methanesulfonic acid | |
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Boiling Point |
167 °C at 10 mm Hg | |
Record name | Methanesulfonic acid | |
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Flash Point |
110 °C, 189 °C closed cup | |
Record name | Methanesulfonic acid | |
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Record name | Methanesulfonic acid | |
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Solubility |
Solubility at 26-28 °C in wt %: hexane, 0; benzene, 1.5; methylcyclopentane, 0; toluene, 0.38; o-chlorotoluene, 0.23; ethyl disulfide, 0.47, Soluble in alcohol, ether, Soluble in water, In water, 1X10+6 mg/L at 20 °C /Miscible/ | |
Record name | Methanesulfonic acid | |
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Density |
1.4812 g/cu cm at 18 °C | |
Record name | Methanesulfonic acid | |
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Vapor Pressure |
0.000428 [mmHg], 4.28X10-4 mm Hg at 25 °C | |
Record name | Methanesulfonic acid | |
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Mechanism of Action |
Methylating agents are potent carcinogens that are mutagenic and cytotoxic towards bacteria and mammalian cells. Their effects can be ascribed to an ability to modify DNA covalently. Pioneering studies of the chemical reactivity of methylating agents towards DNA components and their effectiveness as animal carcinogens identified O(6)-methylguanine (O(6)meG) as a potentially important DNA lesion. Subsequent analysis of the effects of methylating carcinogens in bacteria and cultured mammalian cells - including the discovery of the inducible adaptive response to alkylating agents in Escherichia coli - have defined the contributions of O(6)meG and other methylated DNA bases to the biological effects of these chemicals. More recently, the role of O(6)meG in killing mammalian cells has been revealed by the lethal interaction between persistent DNA O(6)meG and the mismatch repair pathway. Here, ...the results which led to the identification of the biological consequences of persistent DNA O(6)meG are reviewed. ... The possible consequences for a human cell of chronic exposure to low levels of a methylating agent /are considered/. Such exposure may increase the probability that the cell's mismatch repair pathway becomes inactive. Loss of mismatch repair predisposes the cell to mutation induction, not only through uncorrected replication errors but also by methylating agents and other mutagens. /Alkylating agents/ | |
Record name | Methanesulfonic acid | |
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Color/Form |
Solid, Liquid at room temperature | |
CAS No. |
75-75-2 | |
Record name | Methanesulfonic acid | |
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Record name | METHANESULFONIC ACID | |
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Melting Point |
20 °C | |
Record name | Methanesulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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